molecular formula C11H14FNO2 B15235847 Methyl(S)-2-amino-3-(3-fluoro-4-methylphenyl)propanoatehcl

Methyl(S)-2-amino-3-(3-fluoro-4-methylphenyl)propanoatehcl

Cat. No.: B15235847
M. Wt: 211.23 g/mol
InChI Key: DTNCPWOUILPGIS-JTQLQIEISA-N
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Description

Methyl(S)-2-amino-3-(3-fluoro-4-methylphenyl)propanoate hydrochloride is a synthetic compound that belongs to the class of substituted cathinones. These compounds are known for their stimulant effects and have been studied for various applications in scientific research. The compound is characterized by its unique chemical structure, which includes a fluorine atom and a methyl group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl(S)-2-amino-3-(3-fluoro-4-methylphenyl)propanoate hydrochloride typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the intermediate: The synthesis begins with the preparation of an intermediate compound, which involves the reaction of a fluorinated benzaldehyde with a suitable amine.

    Reduction: The intermediate is then subjected to reduction conditions to form the desired amine.

    Esterification: The amine is then esterified with methanol to form the final product.

    Hydrochloride formation: The final step involves the formation of the hydrochloride salt by reacting the ester with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl(S)-2-amino-3-(3-fluoro-4-methylphenyl)propanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Methyl(S)-2-amino-3-(3-fluoro-4-methylphenyl)propanoate hydrochloride has been studied for various scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.

    Biology: Studied for its effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for potential therapeutic applications, including its use as a stimulant or in the treatment of certain neurological disorders.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Methyl(S)-2-amino-3-(3-fluoro-4-methylphenyl)propanoate hydrochloride involves its interaction with neurotransmitter receptors in the brain. The compound acts as a stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine. This leads to enhanced neuronal activity and increased alertness. The molecular targets include dopamine transporters and norepinephrine transporters, which are involved in the reuptake of these neurotransmitters.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-4-fluoro-α-pyrrolidinovalerophenone (MFPVP)
  • 4-Fluoro-3-methyl-α-pyrrolidinopentiophenone
  • 4-Fluoro-3-methyl-α-PVP

Uniqueness

Methyl(S)-2-amino-3-(3-fluoro-4-methylphenyl)propanoate hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both a fluorine atom and a methyl group enhances its stability and reactivity compared to other similar compounds.

Properties

Molecular Formula

C11H14FNO2

Molecular Weight

211.23 g/mol

IUPAC Name

methyl (2S)-2-amino-3-(3-fluoro-4-methylphenyl)propanoate

InChI

InChI=1S/C11H14FNO2/c1-7-3-4-8(5-9(7)12)6-10(13)11(14)15-2/h3-5,10H,6,13H2,1-2H3/t10-/m0/s1

InChI Key

DTNCPWOUILPGIS-JTQLQIEISA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C[C@@H](C(=O)OC)N)F

Canonical SMILES

CC1=C(C=C(C=C1)CC(C(=O)OC)N)F

Origin of Product

United States

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